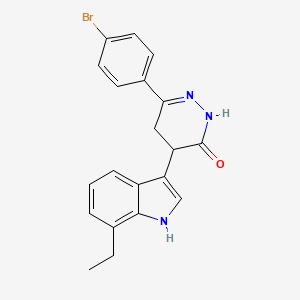

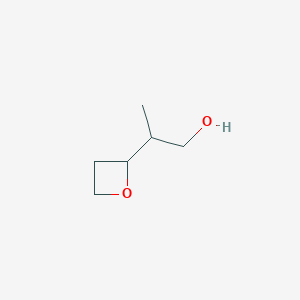

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

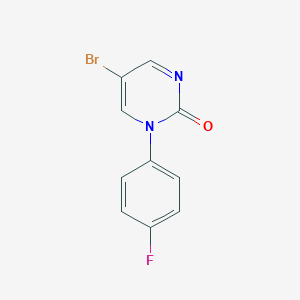

5-Nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, also known as 5-Nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, is a synthetic compound that has been used in scientific research and laboratory experiments. It is an organic compound with a molecular weight of 327.37 g/mol and a melting point of 185-187°C. 5-Nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is part of the family of nitro-diphenylpyrimidine derivatives, and is known for its unique properties and applications.

Scientific Research Applications

Fischer–Hepp Type Rearrangement in Pyrimidines

The molecule 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine is involved in the Fischer–Hepp type rearrangement in pyrimidines. This rearrangement occurs when chloropyrimidines are activated for nucleophilic substitution reactions with amines, leading to either N-denitrosation to form 4,6-pyrimidinediamines or a rearrangement to form 5-nitroso-4,6-pyrimidinediamines. The reaction's outcome depends significantly on the pyrimidine structure, highlighting the molecule's role in advanced organic synthesis and rearrangement studies (Čikotienė et al., 2013).

Synthesis of Free Radicals

Research shows that 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine derivatives can be synthesized and subsequently oxidized to form free radicals. These radicals have comparable stability to known radicals like α,α-diphenyl-β-2,4-dinitrophenylhydrazyl, indicating potential applications in radical chemistry and possibly in materials science (Boldyrev et al., 1980).

Reactions with Amines and Thiols

The compound is reactive towards amines and thiols, leading to regio- and stereoselective addition reactions. This reactivity can be utilized in synthesizing various derivatives with potential applications in pharmaceuticals or materials science (Čikotienė et al., 2007).

Formation of Sigma Complexes

The reaction of derivatives of 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine with specific reagents like acetylacetone carbanion can lead to the formation of sigma complexes or cause recyclization of the pyrimidine ring. This showcases its utility in the study of complex organic reactions and ring transformations (Remennikov et al., 1983).

Oxidation Studies

The oxidation of derivatives of this molecule can yield various compounds, including 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine. This research contributes to our understanding of organic oxidation processes and the synthesis of novel pyrimidine derivatives (Cowden & Jacobson, 1980).

properties

IUPAC Name |

5-nitro-4-N,6-N-bis(2-phenylethyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-25(27)18-19(21-13-11-16-7-3-1-4-8-16)23-15-24-20(18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H2,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISJXMJPJRVYDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=NC=N2)NCCC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide](/img/structure/B2412570.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412573.png)

![N-Ethyl-N-[2-oxo-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2412575.png)

![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)

![ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2412579.png)